molecular formula C17H17FN4O2 B2741814 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea CAS No. 894033-23-9

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea

Cat. No.: B2741814
CAS No.: 894033-23-9
M. Wt: 328.347
InChI Key: ICGFGHZRZAWMBJ-UHFFFAOYSA-N
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Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is a complex organic compound that features a pyrrolidinone ring, a fluorophenyl group, and a methylpyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group and the methylpyridinyl moiety. Common reagents used in these steps include various halogenated compounds, amines, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)-5-oxopyrrolidine: Shares the pyrrolidinone and fluorophenyl groups but lacks the urea and pyridinyl moieties.

    3-(3-Methylpyridin-2-yl)urea: Contains the pyridinyl and urea groups but lacks the pyrrolidinone and fluorophenyl groups.

Uniqueness

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c1-11-4-3-7-19-16(11)21-17(24)20-13-9-15(23)22(10-13)14-6-2-5-12(18)8-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGFGHZRZAWMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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